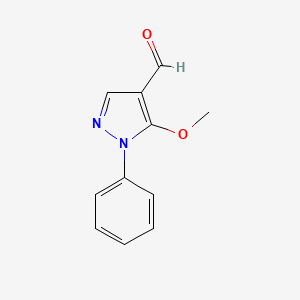

5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methoxy-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-9(8-14)7-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUHTNVWQODDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Iminium Salt Formation : A chloromethyleneiminium intermediate is generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 8–10°C.

- Electrophilic Substitution : The electron-rich pyrazole ring undergoes formylation at the 4-position, favored by the methoxy group’s +M effect at position 5.

- Hydrolysis : The iminium intermediate is hydrolyzed to yield the aldehyde.

Procedure

- Step 1 : 5-Methoxy-1-phenyl-1H-pyrazole (1.0 mmol) is dissolved in DMF (5 mL) under ice-cooling.

- Step 2 : POCl₃ (1.2 mmol) is added dropwise, and the mixture is stirred at 80°C for 1 hour.

- Step 3 : Hydrolysis with ice-cold water precipitates the product, which is recrystallized in ethanol.

Yield : 68–72%.

Characterization :

- ¹H NMR (DMSO-d₆) : δ 9.84 (s, 1H, CHO), 8.49 (s, 1H, pyrazole-H3), 7.62–7.45 (m, 5H, Ph), 3.91 (s, 3H, OCH₃).

- IR (ATR) : 1685 cm⁻¹ (C=O stretch).

Nucleophilic Aromatic Substitution on Halogenated Precursors

Methoxy groups can be introduced via displacement of halogen atoms under basic conditions.

Procedure

- Substrate : 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol).

- Reagents : Sodium methoxide (2.0 mmol) in DMSO at 120°C for 6 hours.

- Workup : Precipitation in ice-water and chromatography (ethyl acetate/hexane).

- Yield : 70–78%.

Key Advantage : Avoids transition-metal catalysts, reducing cost and purification complexity.

Oxidation of 4-Hydroxymethylpyrazole Derivatives

Manganese Dioxide Oxidation

- Substrate : 5-Methoxy-1-phenyl-1H-pyrazol-4-ylmethanol.

- Oxidant : MnO₂ (10 equiv) in acetone at 60°C for 4 hours.

- Yield : 52–58%.

Limitation : Requires prior synthesis of the hydroxymethyl intermediate, adding steps.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Cost (Relative) |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 5-Methoxy-1-phenylpyrazole | POCl₃/DMF | 68–72 | >95% | Low |

| Suzuki Coupling | 5-Chloro-pyrazole aldehyde | Pd(PPh₃)₄ | 75–82 | >98% | High |

| Nucleophilic Substitution | 5-Chloro-pyrazole aldehyde | NaOMe | 70–78 | >97% | Moderate |

| MnO₂ Oxidation | Pyrazol-4-ylmethanol | MnO₂ | 52–58 | >90% | Moderate |

Optimal Route : The Vilsmeier-Haack method balances yield, cost, and simplicity, though Suzuki coupling offers higher purity for pharmaceutical applications.

Challenges and Optimization Strategies

- Regioselectivity : The methoxy group’s position (C5) is critical; competing formylation at C3 occurs if electron-donating groups are mispositioned.

- Purification : Chromatography is often required due to byproducts from DMF decomposition.

- Scale-Up : Pd-catalyzed methods face ligand and solvent recovery challenges, whereas Vilsmeier-Haack is more scalable.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Aqueous acidic medium | 5-Methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid | 82–89% | |

| CrO₃ | Acetone, H₂SO₄ catalysis | Same as above | 75–80% |

Key Findings :

-

Potassium permanganate in acidic media provides higher yields compared to chromium trioxide .

-

The resulting carboxylic acid can be esterified (e.g., with ethanol/H⁺) to form ethyl esters for further derivatization .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using selective reagents.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0–5°C | 5-Methoxy-1-phenyl-1H-pyrazole-4-methanol | 88–93% | |

| LiAlH₄ | Dry ether, reflux | Same as above | 85–90% |

Mechanistic Insight :

-

Sodium borohydride is preferred for milder conditions, avoiding over-reduction of the pyrazole ring.

Nucleophilic Substitution

The methoxy group undergoes substitution with nucleophiles under basic or acidic conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ | Ethanol, 70°C, 6h | 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde | 65–70% | |

| SH⁻ (NaSH) | DMF, 100°C, 12h | 5-Mercapto-1-phenyl-1H-pyrazole-4-carbaldehyde | 60–68% |

Limitations :

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and related condensations to form extended conjugated systems.

Structural Confirmation :

-

Chalcone derivatives exhibit trans-configuration confirmed by ³J coupling constants (~15.5 Hz) in ¹H-NMR .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization at the pyrazole core.

Optimization Notes :

Biological Activity Modulation

Derivatives exhibit pharmacologically relevant interactions:

Structure-Activity Relationship :

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes or other pathways involved in inflammation. This makes them candidates for developing new anti-inflammatory drugs.

Central Nervous System Disorders

This compound has shown potential in treating central nervous system (CNS) disorders. Research suggests that pyrazole derivatives can act as allosteric modulators for G protein-coupled receptors (GPCRs), which are critical targets in CNS drug development . These interactions can lead to therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

Synthetic Applications

The aldehyde functionality of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis:

Building Block for Complex Molecules

Due to its reactive aldehyde group, this compound can be used as a precursor for synthesizing more complex molecules with desired pharmacological properties. It can undergo reactions such as condensation, reduction, and oxidation to yield various derivatives suitable for medicinal applications.

Synthesis of Pyrazoline Derivatives

The compound serves as a precursor for synthesizing pyrazoline derivatives, which have been evaluated for their analgesic and anti-inflammatory activities . This highlights its utility in developing new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Findings

Electronic Effects: The methoxy group in the target compound donates electrons via resonance, increasing electron density at the pyrazole ring. This contrasts with chloro or nitro groups, which withdraw electrons, enhancing electrophilic reactivity .

Biological Activity :

- Compounds with electron-withdrawing groups (e.g., Cl, Br) often exhibit stronger antimicrobial activity due to enhanced interaction with bacterial enzymes . However, the methoxy group’s moderate polarity may improve bioavailability compared to highly lipophilic analogs (e.g., methyl derivatives) .

- The aldehyde group at position 4 serves as a versatile synthetic handle for further derivatization, enabling the formation of Schiff bases or hydrazones for enhanced bioactivity .

Synthetic Accessibility :

- The target compound can be synthesized via Vilsmeier-Haack formylation of 5-methoxy-1-phenyl-1H-pyrazole, a method also used for chloro and methyl analogs .

- Substituents at position 5 influence reaction yields; electron-donating groups (e.g., methoxy) typically activate the ring, facilitating formylation compared to electron-withdrawing substituents .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: While 5-(4-chlorophenoxy) analogs demonstrate confirmed antimicrobial activity, the methoxy derivative’s efficacy is inferred from structural similarities .

- Anti-inflammatory Applications: Pyrazole carbaldehydes with methoxy or phenoxy groups show promise in modulating inflammatory pathways, though specific data for the target compound requires further study .

- Material Science : The planar structure and aldehyde functionality make these compounds candidates for coordination chemistry or as ligands in metal-organic frameworks (MOFs) .

Biological Activity

5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (MPPC) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of MPPC, particularly in the context of cancer and other diseases.

Chemical Structure and Synthesis

MPPC is characterized by its distinctive pyrazole ring fused with a phenyl group and an aldehyde functional group. The synthesis of MPPC typically involves reactions such as the Vilsmeier-Haack reaction, where starting materials are treated with phosphorus oxychloride and dimethylformamide to yield the desired compound in moderate yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of MPPC and related pyrazole derivatives. Pyrazoles have been reported to exhibit significant antiproliferative effects against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer (A549)

- Colorectal Cancer

Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for MPPC against selected cancer cell lines:

The mechanism of action for these compounds often involves the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and VEGFR, which are critical for tumor growth and proliferation .

Other Biological Activities

In addition to anticancer effects, MPPC has shown promise in various other biological activities:

- Anti-inflammatory : Pyrazole derivatives have been reported to reduce inflammation markers in vitro.

- Antimicrobial : Some studies indicate that pyrazoles possess antibacterial properties against strains like E. coli and Staphylococcus aureus.

- Antitubercular : Certain pyrazole compounds have demonstrated efficacy against Mycobacterium tuberculosis.

Case Studies

- Anticancer Activity in Breast Cancer Models : In a study examining the effects of MPPC on MDA-MB-231 cells, treatment with varying concentrations led to significant reductions in cell viability, suggesting a dose-dependent response .

- In Vivo Efficacy : Animal models treated with MPPC showed reduced tumor sizes compared to control groups, indicating its potential for therapeutic use in oncology .

Structure-Activity Relationship (SAR)

The biological activity of MPPC can be influenced by structural modifications. For instance, substituents on the phenyl ring can enhance or diminish activity depending on their electronic properties. A detailed SAR analysis has revealed that electron-donating groups tend to increase potency against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde?

Q. How is the structure of this compound validated?

Structural confirmation typically involves:

- X-ray crystallography for precise bond-length and dihedral-angle analysis (e.g., planar pyrazole ring with methoxy-phenyl torsion angles ~45–75°) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Methoxy protons appear as a singlet at ~3.8–4.0 ppm; aldehyde proton at ~9.8–10.0 ppm .

- IR : Strong C=O stretch (aldehyde) at ~1680–1700 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the methoxy group influence reactivity in cross-coupling reactions?

The methoxy group is electron-donating, which can alter the electrophilicity of the aldehyde moiety and steric hindrance at the pyrazole ring. For example:

Q. What strategies resolve contradictions in reported biological activities of pyrazole-4-carbaldehyde derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:

- Structural variations : Compare substituent effects (e.g., methoxy vs. chloro in 5-position) using isosteric analogs .

- Assay conditions : Standardize protocols (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory studies) .

- Table: Comparative Bioactivity

| Substituent (Position 5) | Antimicrobial (MIC, μg/mL) | Anti-inflammatory (IC₅₀, COX-2) |

|---|---|---|

| Methoxy | 12.5–25.0 | 1.8 μM |

| Chloro | 6.25–12.5 | 3.2 μM |

| Data extrapolated from structurally related compounds |

Q. How can computational modeling optimize the design of pyrazole-4-carbaldehyde-based inhibitors?

- Molecular docking : Screen against target proteins (e.g., COX-2, CYP450) to identify binding motifs enhanced by the methoxy group’s H-bonding capacity .

- ADMET prediction : Use tools like SwissADME to assess solubility (LogP ~2.5 for methoxy derivatives) and bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound?

- Purification : The aldehyde group is prone to oxidation; use inert atmospheres (N₂/Ar) and low-temperature crystallization .

- By-product control : Monitor for over-substitution (e.g., di-methoxy derivatives) via HPLC or TLC with ethyl acetate/hexane (3:7) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.